Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Description
Properties
IUPAC Name |
phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBACFZDYKQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves a multi-step process:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Isobutyrylation: The tetrahydroquinoline core is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine to introduce the isobutyryl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which may involve reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of carbamates and tetrahydroquinoline derivatives.
Biology: Investigated for its role in inhibiting acetylcholinesterase, making it a potential candidate for treating neurodegenerative diseases.
Mechanism of Action
The primary mechanism of action of Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent .
Comparison with Similar Compounds
Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Key Difference : Replaces the phenyl carbamate group with a benzyl carbamate.
- However, the phenyl group in the target compound may favor π-π stacking interactions in crystalline states, as observed in hydrogen-bonding studies of carbamates .
- Synthesis: Limited data, but analogous carbamate syntheses (e.g., methyl carbamates) involve coupling agents like ClCO₂Me and bases such as Et₃N under ambient conditions .
Methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate (1a)
- Key Difference: Features a methyl carbamate and a dihydroxyphenylpropyl chain instead of the tetrahydroquinoline core.
- Spectroscopic Data : IR shows N–H stretches at 3409–3303 cm⁻¹, consistent with carbamate NH groups . HRMS data (e.g., m/z 322.1108) provide benchmarks for molecular mass validation in related compounds.
(1-Methylethyl)carbamic Acid-d7 Phenyl Ester
- Key Difference : Deuterated isopropyl carbamate with isotopic substitution.
- Implications : Deuterium incorporation can alter metabolic stability and pharmacokinetics. This highlights the role of substituent modifications in tuning drug-like properties, though the target compound’s isobutyryl group may confer distinct steric and electronic effects .
Hydrogen Bonding and Crystallography
Carbamates exhibit directional hydrogen bonding, influencing crystallization and stability. For example:
- Phenyl carbamates : Likely form N–H···O hydrogen bonds between carbamate groups and acceptors (e.g., carbonyls or sulfonyls).
- Benzyl carbamates : Additional C–H···π interactions may arise from benzyl aromaticity.
Studies on hydrogen-bonding patterns in molecular crystals suggest that substituent choice (phenyl vs. benzyl) can dictate supramolecular assembly, affecting solubility and melting points .
Biological Activity
Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with an isobutyryl group and a carbamate functional group. Its molecular formula is . The unique combination of these functional groups may enhance its pharmacological profile compared to other related compounds.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.36 g/mol |
| Functional Groups | Tetrahydroquinoline, Isobutyryl, Carbamate |
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs to tetrahydroquinolines exhibit notable antioxidant properties. In vitro studies have shown that derivatives of tetrahydroquinoline can scavenge free radicals effectively. The potential antioxidant activity of this compound could be attributed to the presence of the phenyl and carbamate groups, which may stabilize free radicals through electron donation.
2. Neuroprotective Effects
Tetrahydroquinoline derivatives are recognized for their neuroprotective properties. Studies suggest that such compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The specific mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
3. Antiplatelet Activity
Similar compounds have been evaluated for their antiplatelet effects. For instance, certain tetrahydroquinoline derivatives displayed significant inhibition of platelet aggregation induced by arachidonic acid (AA). This suggests that this compound may also possess antiplatelet activity, potentially offering therapeutic benefits in cardiovascular diseases.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in a model of oxidative stress-induced neuronal injury. The results indicated that these compounds significantly reduced neuronal cell death and improved cell viability through antioxidant mechanisms.
Case Study 2: Antiplatelet Activity
Another study focused on the antiplatelet properties of tetrahydroquinoline derivatives. The findings revealed that certain analogs exhibited up to 16-fold greater antiplatelet activity compared to standard treatments like aspirin. This highlights the potential for this compound to serve as a lead compound in developing new antiplatelet agents.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound may donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Receptor Modulation: It may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing signaling pathways involved in mood regulation and neuroprotection.
- Inhibition of Platelet Activation: By interfering with cyclooxygenase pathways or directly inhibiting platelet aggregation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
